
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclopentane and is characterized by the presence of a cyclopentane ring, a pentenyl side chain, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Esterification: The final step involves the esterification of the cyclopentane derivative with methanol in the presence of an acid catalyst to form the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Nucleophiles like hydroxide ions (OH) and amines (NHR) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclopentane derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z): This compound shares a similar cyclopentane structure but differs in the side chain and functional groups.
2-Pentene, 2-methyl-: This compound has a similar pentenyl side chain but lacks the cyclopentane ring.
Uniqueness
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is unique due to its combination of a cyclopentane ring, a pentenyl side chain, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
109959-42-4 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1 |
InChI Key |
GEWDNTWNSAZUDX-NNOMMRTBSA-N |
Isomeric SMILES |
CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


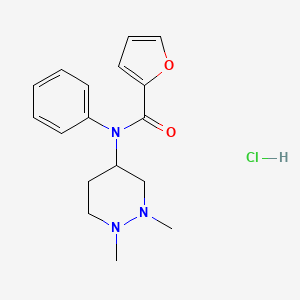
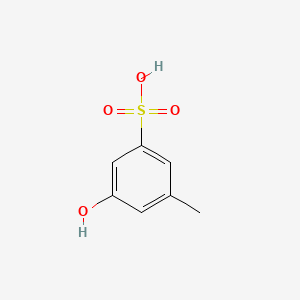
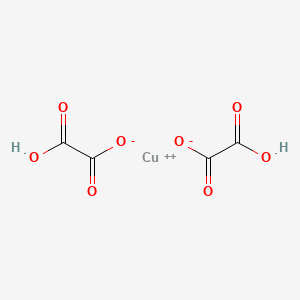
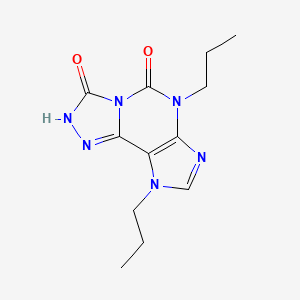
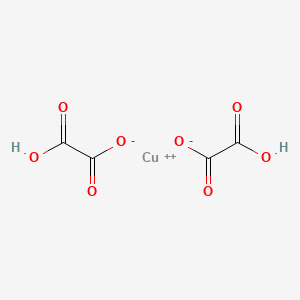

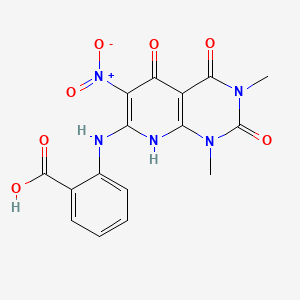
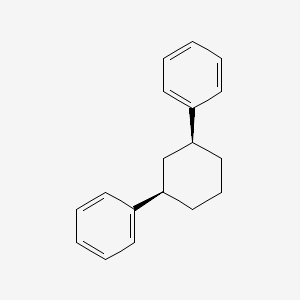
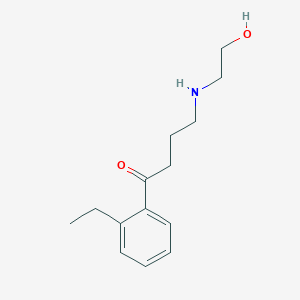
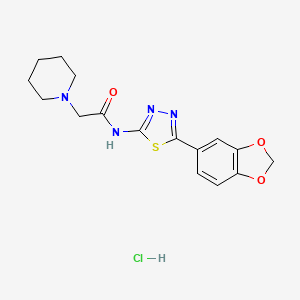
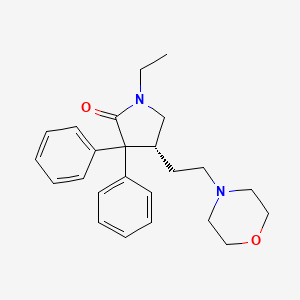
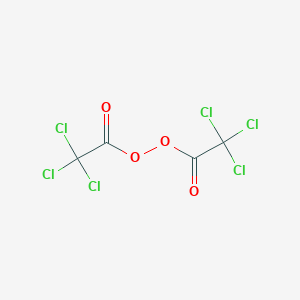
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)

